molecular formula C10H12N4O B14930857 (1,3-dimethyl-1H-pyrazol-4-yl)(4-methyl-1H-pyrazol-1-yl)methanone

(1,3-dimethyl-1H-pyrazol-4-yl)(4-methyl-1H-pyrazol-1-yl)methanone

Cat. No.: B14930857
M. Wt: 204.23 g/mol
InChI Key: PDKUOKBQLNCWNY-UHFFFAOYSA-N
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Description

(1,3-Dimethyl-1H-pyrazol-4-yl)(4-methyl-1H-pyrazol-1-yl)methanone is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, each substituted with methyl groups, connected through a methanone linkage. Pyrazole derivatives are known for their diverse pharmacological and chemical properties, making them valuable in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)(4-methyl-1H-pyrazol-1-yl)methanone typically involves the acylation of 1,3-dimethyl-5-pyrazolone with 4-methyl-1H-pyrazole-1-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, to facilitate the formation of the methanone linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the methanone linkage, converting it to a methylene group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products:

  • Oxidation products include carboxylic acids.
  • Reduction products include methylene derivatives.
  • Substitution products vary depending on the substituents introduced.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex pyrazole derivatives. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, pyrazole derivatives are studied for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in disease pathways.

Medicine: The compound and its derivatives have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory, antitumor, and antimicrobial agents.

Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-4-yl)(4-methyl-1H-pyrazol-1-yl)methanone is largely dependent on its interaction with biological targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in the treatment of diseases.

Comparison with Similar Compounds

    (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone: Used as an intermediate in the synthesis of zolazepam.

    (3,5-Dimethyl-1H-pyrazol-1-yl)(4-(3,4-dimethoxybenzylidene)amino)phenyl)methanone: Known for its potential as a corrosion inhibitor.

Uniqueness: (1,3-Dimethyl-1H-pyrazol-4-yl)(4-methyl-1H-pyrazol-1-yl)methanone stands out due to its dual pyrazole structure, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for further research and development.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

(1,3-dimethylpyrazol-4-yl)-(4-methylpyrazol-1-yl)methanone

InChI

InChI=1S/C10H12N4O/c1-7-4-11-14(5-7)10(15)9-6-13(3)12-8(9)2/h4-6H,1-3H3

InChI Key

PDKUOKBQLNCWNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C(=O)C2=CN(N=C2C)C

Origin of Product

United States

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